molecular formula C22H24N2O4S2 B12203137 2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one CAS No. 91122-52-0

2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

Cat. No.: B12203137
CAS No.: 91122-52-0
M. Wt: 444.6 g/mol
InChI Key: MEIHFWBAEBWTRG-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] typically involves the cyclocondensation of benzylidene-anilines with mercaptoacetic acid. This reaction is carried out in benzene at 30°C for about 10 minutes . The reaction conditions are mild, and the process is efficient, yielding the desired thiazolidinone derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones.

Scientific Research Applications

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.

    Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Thiazolidine derivatives: Reduced forms of thiazolidinones with similar biological activities.

Uniqueness

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of methoxyphenyl groups contributes to its distinct pharmacological profile, making it a valuable compound for research and development.

Properties

CAS No.

91122-52-0

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O4S2/c1-27-17-7-3-15(4-8-17)21-23(19(25)13-29-21)11-12-24-20(26)14-30-22(24)16-5-9-18(28-2)10-6-16/h3-10,21-22H,11-14H2,1-2H3

InChI Key

MEIHFWBAEBWTRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)CCN3C(SCC3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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